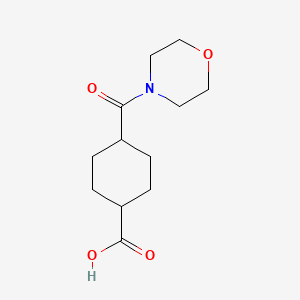
(1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid
Vue d'ensemble
Description
(1R,4R)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid, also known as 4-MCCA, is a cyclic organic acid that is commonly used as a reagent in chemical synthesis. It is a colorless, crystalline solid with a melting point of 137-139°C and a boiling point of 309-311°C. 4-MCCA is a versatile reagent that has been used for a variety of chemical reactions, including the formation of amides, esters, and thioesters. It is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. In addition, 4-MCCA has been used in the synthesis of a range of pharmaceuticals, including drugs for the treatment of cancer and other diseases.
Applications De Recherche Scientifique
(1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. It has also been used in the synthesis of a range of pharmaceuticals, including drugs for the treatment of cancer and other diseases. In addition, (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid has been used in the synthesis of small organic molecules for use in drug discovery and development.
Mécanisme D'action
The mechanism of action of (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid is not well understood. However, it is believed to act as a proton donor in the formation of amides, esters, and thioesters. It is also believed to act as a nucleophile in the formation of peptides and peptidomimetics.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid are not well understood. However, it is believed to be relatively non-toxic and non-irritating. In addition, it has been shown to be relatively stable and resistant to hydrolysis.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid in laboratory experiments is its versatility. It can be used in a variety of chemical reactions, including the formation of amides, esters, and thioesters. It is also relatively stable and resistant to hydrolysis. However, it is important to note that (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid is a strong acid and should be handled with care. In addition, it is volatile and should be stored in a cool, dry place.
Orientations Futures
There are a number of potential future directions for research on (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid. These include further investigation into its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted on its use in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Finally, further research could be conducted on its use in the synthesis of small organic molecules for use in drug discovery and development.
Propriétés
IUPAC Name |
4-(morpholine-4-carbonyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h9-10H,1-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZMORNJKYIHKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




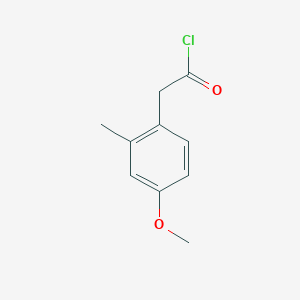
![Ethyl 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3152067.png)

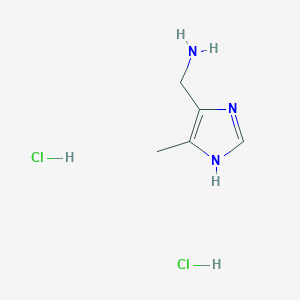
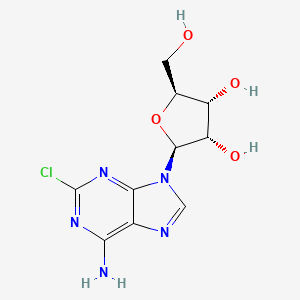
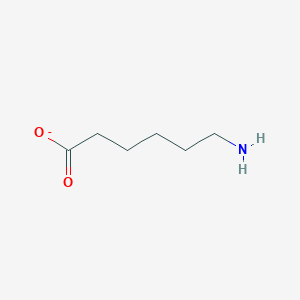
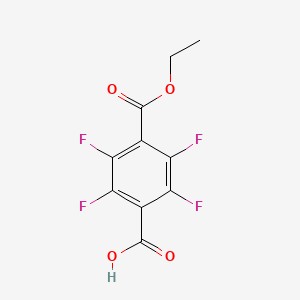

![8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B3152117.png)
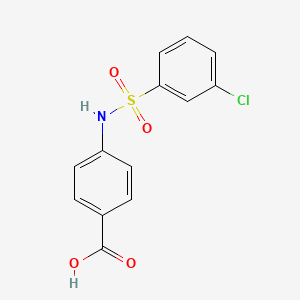
![Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-](/img/structure/B3152129.png)
![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B3152141.png)
